molecular formula C13H8Cl4N2 B11947763 N,N'-Bis(3,4-dichlorophenyl)formamidine CAS No. 49755-03-5

N,N'-Bis(3,4-dichlorophenyl)formamidine

Cat. No.: B11947763
CAS No.: 49755-03-5
M. Wt: 334.0 g/mol
InChI Key: YOCJXLMFXFMEFF-UHFFFAOYSA-N
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Description

N,N'-Bis(3,4-dichlorophenyl)formamidine is a halogenated symmetrical formamidine with the molecular formula C13H8Cl4N2 . Formamidines are a class of organic compounds known for their diverse applications in chemical and biological research. Historically, formamidine derivatives have been utilized as effective acaricide-insecticides, demonstrating toxicity against spider mites, ticks, and certain insects . Recent scientific investigations into structurally similar compounds, specifically halogenated symmetrical formamidines, have revealed significant potential in pharmaceutical research. For instance, a close analog has been identified as a promising inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes through molecular docking and dynamics simulations . These enzymes are key therapeutic targets for managing neurodegenerative disorders such as Parkinson's disease, suggesting a valuable research pathway for this class of molecules . The mechanism of action for formamidines is complex and may involve interactions with neurological targets, as some derivatives have been shown to increase dopamine levels in the brain . This product is intended for research purposes only and is not for diagnostic or personal use.

Properties

CAS No.

49755-03-5

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

N,N'-bis(3,4-dichlorophenyl)methanimidamide

InChI

InChI=1S/C13H8Cl4N2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-7H,(H,18,19)

InChI Key

YOCJXLMFXFMEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Catalyst Design and Performance

Fe₂O₃@SiO₂–SO₃H, a magnetically recoverable solid acid catalyst, enables the synthesis of N,N'-bis(3,4-dichlorophenyl)formamidine under reflux conditions. The catalyst’s sulfonic acid groups protonate TEOF, accelerating iminium ion formation, while the Fe₂O₃ core facilitates easy separation via external magnets.

Typical procedure:

  • Reactants: 3,4-Dichloroaniline (2 mmol), TEOF (1 mmol), Fe₂O₃@SiO₂–SO₃H (20 mg).

  • Conditions: Reflux in ethanol (80°C, 4 hours).

  • Yield: 92% after column chromatography.

Advantages Over Homogeneous Systems

  • Reusability: The catalyst retains 85% activity after five cycles.

  • Reduced waste: Eliminates the need for aqueous workup, minimizing solvent consumption.

  • Scalability: Demonstrated for gram-scale synthesis without yield loss.

Acid-Catalyzed Thermal Methods

Role of Brønsted Acids

Early methods employed Brønsted acids (e.g., benzoic acid) to protonate TEOF, enabling nucleophilic attack by aryl amines at elevated temperatures (130°C). For this compound, this approach requires:

  • Stoichiometric acid: 1 equivalent of benzoic acid.

  • Reaction time: 3 hours for full conversion.

Limitations:

  • Lower yields (70–75%) due to side reactions at high temperatures.

  • Difficulty in acid removal during purification.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation was explored to enhance reaction rates but proved ineffective for diarylformamidines. Trials with 3,4-dichloroaniline and TEOF under sonication (2.5 hours) showed no product formation, even with acid additives.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): Peaks at 1687 cm⁻¹ (C=N stretch), 1562 cm⁻¹ (C–C aromatic), and 1330 cm⁻¹ (C–Cl).

  • ¹H NMR (CDCl₃): δ 8.06 (s, 1H, N–CH–N), 7.09–7.12 (d, 4H, aromatic), 6.89–6.92 (d, 4H, aromatic).

  • HRMS: [M+H]⁺ calcd. for C₁₃H₈Cl₄N₂: 347.9412; found: 347.9409.

Physical Properties

  • Melting point: 134–136°C (decomposes).

  • Solubility: Insoluble in water; soluble in DCM, THF, and DMSO.

Comparative Analysis of Methods

Method Catalyst Temp. Time Yield Advantages
FeCl₃ catalysisFeCl₃ (10 mol%)25°C3 h90–95%Mild, eco-friendly, high yield
Fe₂O₃@SiO₂–SO₃HSolid acid80°C4 h92%Recyclable, solvent efficiency
Thermal (acid)Benzoic acid130°C3 h70–75%Simple setup

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3,4-dichlorophenyl)formamidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(3,4-dichlorophenyl)formamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(3,4-dichlorophenyl)formamidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and the disruption of cellular processes. The presence of the dichlorophenyl groups may enhance its binding affinity to certain biological targets, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Formamidine Derivatives

Structural and Physicochemical Properties

The table below compares N,N'-Bis(3,4-dichlorophenyl)formamidine with other formamidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Activities
This compound C₁₃H₈Cl₄N₂ 354.04 3,4-dichlorophenyl 134–135 MAO-B inhibition, antitumor activity
N,N'-Bis(4-bromophenyl)formamidine C₁₃H₁₀Br₂N₂ 354.04 4-bromophenyl Not reported Synthetic intermediate
(E)-N,N'-Bis(2,6-diethylphenyl)formamidine C₂₁H₂₈N₂ 308.46 2,6-diethylphenyl Not reported Ligand in organometallic chemistry
N,N'-Diethylformamidine C₅H₁₁N₂ 99.16 Ethyl groups Not reported Regulated chemical (Export controls)

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 3,4-dichlorophenyl substituents in the target compound enhance electrophilicity and binding affinity to biological targets compared to alkyl or bromo substituents ().
  • Steric effects : Bulkier substituents (e.g., 2,6-diethylphenyl) reduce reactivity in catalytic applications but improve selectivity in ligand design ().
MAO-B Inhibition
  • This compound analogs exhibit superior MAO-B inhibitory activity (IC₅₀ < 1 μM) compared to alkyl-substituted derivatives (IC₅₀ > 10 μM). The thiourea linker in dichlorophenyl compounds further enhances activity, whereas it reduces efficacy in alkyl-substituted series ().
  • Selectivity : Dichlorophenyl derivatives show >100-fold selectivity for MAO-B over MAO-A, making them candidates for neurodegenerative disease therapeutics ().
Antitumor Activity
  • Compounds with 3,4-dichlorophenyl acrylamide moieties (structurally related to formamidines) exhibit IC₅₀ values of 5–10 μM against gastric cancer cells (AGS and BGC-823), attributed to apoptosis induction via mitochondrial pathways ().

Q & A

Q. What are the established synthetic routes and characterization methods for N,N'-Bis(3,4-dichlorophenyl)formamidine?

Methodological Answer: The compound can be synthesized via a catalytic condensation reaction using Fe₂O₃@SiO₂–SO₃H nanofibers as a magnetic core-shell catalyst. Key synthetic parameters include ambient temperature, solvent choice (e.g., ethanol or acetonitrile), and reaction times optimized for ~6–8 hours. Post-synthesis, characterization involves:

  • Melting point analysis : 134–135°C (consistent with purity) .
  • ¹H NMR spectroscopy : Peaks at δ 7.25–8.85 ppm in CDCl₃, confirming aromatic protons and formamidine NH resonance .
  • Gas chromatography (GC) : Use of non-polar columns (e.g., SE-30) with retention indices (Kovats' RI) calibrated against known standards for tautomerization studies .

Q. How can researchers distinguish this compound from its structural isomers or analogs?

Methodological Answer:

  • Chromatographic separation : Employ GC with non-polar stationary phases (e.g., SE-30) and compare retention indices (RI). For example, N,N'-bis(4-bromophenyl)formamidine has an RI of 2633 under isothermal conditions at 240°C .
  • Spectroscopic differentiation : ¹H NMR chemical shifts in aromatic regions (e.g., para-substituted analogs lack splitting patterns seen in 3,4-dichloro derivatives) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 354 for brominated analogs vs. 322 for dichlorophenyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for the stability and reactivity of this compound under varying pH and thermal conditions?

Methodological Answer:

  • pH-dependent stability : Conduct accelerated degradation studies in buffered solutions (pH 3–9) at 40–80°C. Monitor hydrolysis products (e.g., 3,4-dichloroaniline) via HPLC-MS, referencing protocols for structurally related urea herbicides like Linuron .
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and correlate with bond dissociation energies (e.g., C–Cl vs. C–N bonds) .
  • Coordination chemistry : Explore metal complexation (e.g., Ni²⁺/Cu²⁺) to assess ligand stability and electron-withdrawing effects of dichlorophenyl groups .

Q. How do electronic effects of 3,4-dichlorophenyl substituents influence the compound’s tautomeric equilibrium or biological interactions?

Methodological Answer:

  • Tautomer analysis : Compare GC retention indices and DFT calculations to evaluate keto-enol tautomer ratios. Electron-withdrawing Cl groups stabilize the enol form, altering chromatographic behavior .
  • Biological target modeling : Use molecular docking to assess interactions with enzymes (e.g., cytochrome P450) based on electronegativity and steric effects of Cl substituents. Contrast with less electronegative analogs (e.g., 4-bromo derivatives) .

Q. What are the challenges in reconciling conflicting spectral or reactivity data for this compound across studies?

Methodological Answer:

  • Data validation : Cross-reference NMR and GC-MS results with databases (e.g., NIST WebBook) to resolve discrepancies caused by solvent polarity or tautomerization .
  • Crystallographic confirmation : Obtain single-crystal X-ray structures to validate bond lengths and angles, addressing anomalies from ionic radius variations (e.g., Shannon-Prewitt radii for Cl–N interactions) .
  • Reproducibility protocols : Standardize reaction conditions (e.g., catalyst loading, drying time) to minimize batch-to-batch variability in melting points or yields .

Q. How can computational methods enhance the design of this compound derivatives with tailored properties?

Methodological Answer:

  • DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles. Compare with experimental Hammett σ values for substituent effects .
  • QSAR modeling : Corrogate substituent electronegativity (Cl position) with bioactivity data from pesticidal analogs (e.g., Diuron, Linuron) .
  • Molecular dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents to optimize synthetic routes or formulation stability .

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